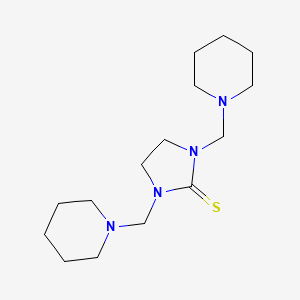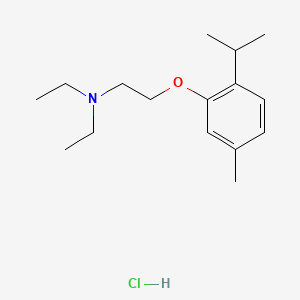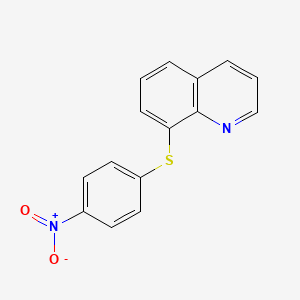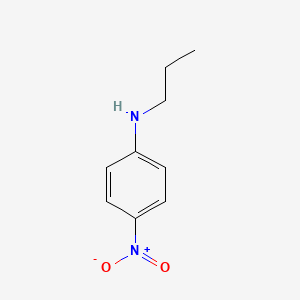
1,3-Bis(piperidin-1-ylmethyl)imidazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(piperidin-1-ylmethyl)imidazolidine-2-thione is a chemical compound that belongs to the class of imidazolidine-2-thione derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(piperidin-1-ylmethyl)imidazolidine-2-thione typically involves the reaction of imidazolidine-2-thione with piperidine derivatives. One common method involves the condensation of imidazolidine-2-thione with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(piperidin-1-ylmethyl)imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or THF under inert atmosphere.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound has shown promise as an antimicrobial and anticancer agent.
Medicine: The compound’s potential as a therapeutic agent has been explored, particularly in the treatment of neuropsychiatric disorders and cardiovascular diseases.
Industry: In the industrial sector, the compound is used in the formulation of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(piperidin-1-ylmethyl)imidazolidine-2-thione involves its interaction with specific molecular targets and pathways:
Adenosine-A2B Receptor Antagonism: The compound binds to the adenosine-A2B receptor, blocking its activation and thereby modulating various physiological processes, including inflammation and vasodilation.
GPR6 Inverse Agonism: As a GPR6 inverse agonist, the compound inhibits the activity of the GPR6 receptor, which is implicated in neuropsychiatric disorders.
Comparación Con Compuestos Similares
1,3-Bis(piperidin-1-ylmethyl)imidazolidine-2-thione can be compared with other imidazolidine-2-thione derivatives and related compounds:
Imidazolidine-2-thione: The parent compound, which lacks the piperidine substituents, has similar biological activities but may differ in potency and selectivity.
1,3-Diethylimidazolidine-2-thione: This compound has ethyl groups instead of piperidine moieties, leading to differences in its chemical reactivity and biological effects.
1,3-Dimethylimidazolidine-2-thione: Similar to the diethyl derivative, this compound has methyl groups and exhibits distinct properties compared to the piperidine-substituted analogue.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
1600-65-3 |
|---|---|
Fórmula molecular |
C15H28N4S |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
1,3-bis(piperidin-1-ylmethyl)imidazolidine-2-thione |
InChI |
InChI=1S/C15H28N4S/c20-15-18(13-16-7-3-1-4-8-16)11-12-19(15)14-17-9-5-2-6-10-17/h1-14H2 |
Clave InChI |
CCMPHOBVVMUPII-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CN2CCN(C2=S)CN3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12000913.png)
![5-(4-chlorophenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000921.png)
![Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12000928.png)
![5-(2-Bromophenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000929.png)
![(5E)-2-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12000930.png)
![N-(3-hydroxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12000940.png)


![2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B12000960.png)

![1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-](/img/structure/B12000971.png)
![4-{[({2,2,2-Trichloro-1-[(1-naphthylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B12000978.png)


